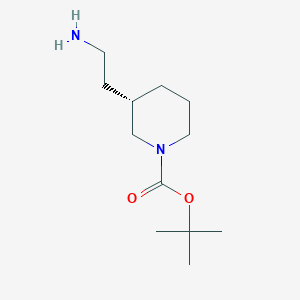![molecular formula C9H9N3O2 B114183 1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione CAS No. 146950-64-3](/img/structure/B114183.png)
1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with a molecular formula of C9H10N2O2. It belongs to the class of pyridopyrazines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione typically involves a series of steps including nucleophilic substitution, reduction, acylation, and cyclization. One common synthetic route starts with the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization to form the desired compound . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Analyse Chemischer Reaktionen
1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully reduced form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It finds applications in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a KRAS covalent inhibitor, it binds covalently to the KRAS protein, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be compared with other similar compounds such as:
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione: This compound shares a similar core structure but lacks the ethyl group at the nitrogen atom.
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine-2,3-dione: This derivative has a fully saturated pyridine ring, which alters its chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
146950-64-3 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
1-ethyl-4H-pyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-7-3-4-10-5-6(7)11-8(13)9(12)14/h3-5H,2H2,1H3,(H,11,13) |
InChI-Schlüssel |
DWUTWOMMDIRZBK-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=NC=C2)NC(=O)C1=O |
Kanonische SMILES |
CCN1C2=C(C=NC=C2)NC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)







![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)

